

# Spectroscopic Profile of 2,4-Diiodophenol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Diiodophenol

Cat. No.: B1583781

[Get Quote](#)

## Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of **2,4-diiodophenol** (CAS No: 2012-29-5), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles, experimental considerations, and interpretation of the spectra, providing a holistic understanding of the molecular structure and properties of **2,4-diiodophenol**.

## Introduction and Molecular Structure

**2,4-Diiodophenol** is a halogenated aromatic compound with the molecular formula  $C_6H_4I_2O$ <sup>[1]</sup>. Its structure consists of a phenol ring substituted with two iodine atoms at positions 2 and 4. The presence of the hydroxyl group and the two heavy iodine atoms significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the precise location of these substituents and their effect on the electron distribution within the aromatic ring is crucial for its application in synthesis and materials science. Spectroscopic techniques are indispensable tools for the unambiguous structural confirmation and purity assessment of this compound.

Below is a diagram illustrating the molecular structure of **2,4-diiodophenol** and the numbering of the atoms.

Caption: Molecular structure of **2,4-Diiodophenol** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2,4-diiodophenol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2,4-diiodophenol** is expected to show signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and magnetically anisotropic iodine atoms.

Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 300 MHz)

Proton	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
H-3	7.20 - 7.40	Doublet of Doublets (dd)	$J(\text{H3-H5}) \approx 2.0$ , $J(\text{H3-H6}) \approx 0.5$
H-5	6.80 - 7.00	Doublet (d)	$J(\text{H5-H6}) \approx 8.5$ , $J(\text{H5-H3}) \approx 2.0$
H-6	7.50 - 7.70	Doublet (d)	$J(\text{H6-H5}) \approx 8.5$
-OH	5.0 - 6.0	Broad Singlet	-

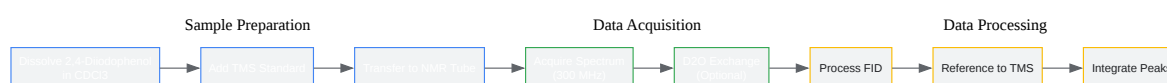
Interpretation:

- H-6: This proton is ortho to the hydroxyl group and meta to the iodine at C4. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent iodine and the resonance effect of the hydroxyl group. It should appear as a doublet due to coupling with H-5.
- H-3: This proton is ortho to two iodine atoms and is expected to be significantly deshielded. It should appear as a doublet of doublets due to coupling with H-5 (meta coupling) and a smaller long-range coupling with H-6.

- H-5: This proton is ortho to the iodine at C4 and meta to the hydroxyl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.
- -OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4-diiodophenol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum on a 300 MHz or higher field spectrometer.
- $\text{D}_2\text{O}$  Exchange: To confirm the hydroxyl proton signal, add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.



[Click to download full resolution via product page](#)

Caption: Workflow for  $^1\text{H}$  NMR analysis of **2,4-Diiodophenol**.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents.

Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 75 MHz)

Carbon	Chemical Shift ( $\delta$ , ppm) (Predicted)
C-1	150 - 155
C-2	85 - 90
C-3	135 - 140
C-4	90 - 95
C-5	120 - 125
C-6	130 - 135

Interpretation:

- C-1: The carbon attached to the hydroxyl group is expected to be the most downfield due to the deshielding effect of the oxygen atom.
- C-2 and C-4: The carbons directly bonded to the iodine atoms will be significantly shielded due to the "heavy atom effect," causing their signals to appear at a much higher field (lower ppm) than typical aromatic carbons.
- C-3, C-5, and C-6: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the hydroxyl and iodine substituents.

Experimental Protocol:  $^{13}\text{C}$  NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
- Data Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,4-diiodophenol** is expected to show characteristic absorption bands for the O-H, C-O, and C-H bonds, as well as vibrations of the aromatic ring.

#### Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1550	Medium	C=C aromatic ring stretch
1480 - 1440	Medium	C=C aromatic ring stretch
1250 - 1180	Strong	C-O stretch (phenol)
880 - 800	Strong	C-H out-of-plane bend (aromatic)
700 - 500	Medium	C-I stretch

#### Interpretation:

- **O-H Stretch:** A broad and strong absorption in the region of 3500-3200 cm<sup>-1</sup> is a characteristic feature of the hydroxyl group involved in intermolecular hydrogen bonding.
- **Aromatic C-H Stretch:** Peaks in the 3100-3000 cm<sup>-1</sup> region are indicative of C-H bonds on the aromatic ring.
- **Aromatic C=C Stretch:** Absorptions in the 1600-1440 cm<sup>-1</sup> range are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- **C-O Stretch:** A strong band between 1250 and 1180 cm<sup>-1</sup> is characteristic of the C-O stretching vibration in a phenol.
- **C-H Out-of-Plane Bending:** The pattern of absorption in the 900-650 cm<sup>-1</sup> region can often provide information about the substitution pattern of the aromatic ring.

- C-I Stretch: The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically between 700 and 500  $\text{cm}^{-1}$ .

#### Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **2,4-diiodophenol** with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.



[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis of **2,4-Diiodophenol**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **2,4-diiodophenol**, the mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of substituents.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Ion	Comments
346	$[M]^+$	Molecular ion peak (for $^{127}\text{I}$ isotope)
219	$[M - \text{I}]^+$	Loss of an iodine atom
191	$[M - \text{I} - \text{CO}]^+$	Subsequent loss of carbon monoxide
92	$[M - 2\text{I}]^+$	Loss of both iodine atoms
64	$[\text{C}_5\text{H}_4]^+$	Aromatic fragment

#### Interpretation:

- **Molecular Ion ( $M^+$ ):** The peak at m/z 346 corresponds to the molecular weight of **2,4-diiodophenol**. The presence of two iodine atoms will result in a characteristic isotopic pattern.
- **Fragmentation:** The most likely fragmentation pathways involve the cleavage of the C-I bonds, which are weaker than the C-C and C-O bonds. The loss of one iodine atom would result in a fragment at m/z 219. Subsequent loss of carbon monoxide from the phenolic ring is a common fragmentation pathway for phenols. The loss of both iodine atoms would lead to a fragment at m/z 92.

#### Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Dissolve a small amount of **2,4-diiodophenol** in a suitable solvent (e.g., dichloromethane or methanol).
- **GC Separation:** Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the analyte from any impurities.
- **MS Detection:** The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum is recorded for the GC peak corresponding to **2,4-diiodophenol**.

## Safety and Handling

**2,4-Diiodophenol** is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1]. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of **2,4-diiodophenol**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the substitution pattern on the aromatic ring, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. Together, these techniques offer a powerful toolkit for the unambiguous identification and characterization of this important chemical compound. The experimental protocols and interpretations provided herein serve as a valuable resource for researchers and scientists working with **2,4-diiodophenol**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4-Diiodophenol |  $\text{C}_6\text{H}_4\text{I}_2\text{O}$  | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diiodophenol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583781#spectroscopic-data-of-2-4-diiodophenol-nmr-ir-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)